1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Overview
Description
1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a chemical compound with the CAS Number: 924014-94-8 . It has a molecular weight of 267.29 . The compound is usually in powder form .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, has been extensively studied . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .Chemical Reactions Analysis
The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported extensively . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .Physical And Chemical Properties Analysis
1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a powder at room temperature . It has a molecular weight of 267.29 .Scientific Research Applications
Chemical Properties
“1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a heterocyclic compound with a molecular weight of 267.29 . It is typically stored at room temperature and is available in powder form .
Synthesis
The synthesis of 1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be achieved using ketones as a condensation partner . This method allows for the creation of polycyclic heterocycles .
Biomedical Applications
1H-pyrazolo[3,4-b]pyridines, including “1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid”, have been the subject of extensive biomedical research due to their structural similarity to the purine bases adenine and guanine .
Drug Design
Compounds similar to “1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” have been used in drug design. For example, compounds C09 and C10, which have a good overlap with entrectinib, suitably occupied the ATP pocket .
Substitution Pattern Analysis
The substitution pattern of 1H-pyrazolo[3,4-b]pyridines has been analyzed, providing insights into the diversity of substituents present at positions N1, C3, C4, C5, and C6 .
Biological Activity
1H-pyrazolo[3,4-b]pyridines have been studied for their biological activity. The synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds have been reviewed .
Safety and Hazards
properties
IUPAC Name |
1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-9-13-11(15(19)20)8-12(10-6-4-3-5-7-10)16-14(13)18(2)17-9/h3-8H,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGAVMSPDAMZQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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